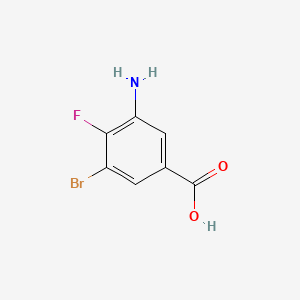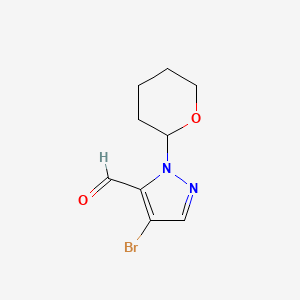
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heteroaryl halide with the chemical formula C₃H₃BrN₂ and a molecular weight of 146.97 g/mol . It belongs to the pyrazole derivative family and exhibits interesting reactivity patterns.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Additionally, it can react with titanium tetrachloride to form binary adducts . These synthetic pathways provide access to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde for further investigations.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbaldehyde . The structural formula reveals the presence of a pyrazole ring, a tetrahydro-2H-pyran moiety, and a carbaldehyde group. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
- It can serve as a starting material for the synthesis of other compounds, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- It plays a role in the preparation of solid hexacoordinate complexes when reacting with dimethyl- and divinyl-tindichloride .
- Mutagenicity studies have been conducted using the L-arabinose forward mutation assay of Salmonella typhimurium .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pyrazole Derivatives
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
-
Scientific Field: Organic Chemistry
- Application : Pyrazole derivatives are highly valued in organic synthesis . They serve as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
- Methods of Application : The synthetic pathway often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
- Results : Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrazole derivatives have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Often, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results can also vary widely, but many pyrazole derivatives have shown promising results in preclinical or clinical trials .
-
Scientific Field: Material Science
- Application : Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .
- Methods of Application : The methods of application in material science often involve the synthesis of pyrazole derivatives and their incorporation into larger molecular structures .
- Results : The results of these applications can lead to the development of new materials with unique properties .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOXZJBLIAAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718451 |
Source


|
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |
CAS RN |
1345471-55-7 |
Source


|
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

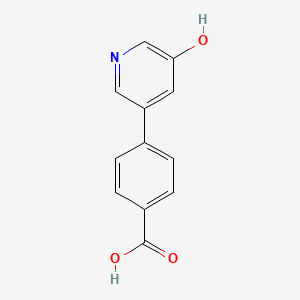
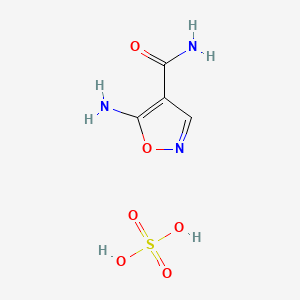
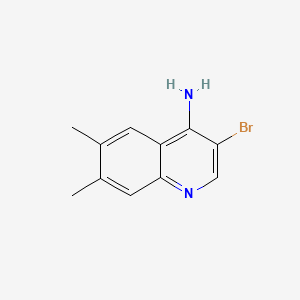
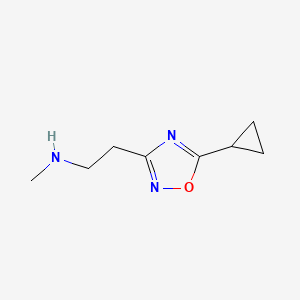

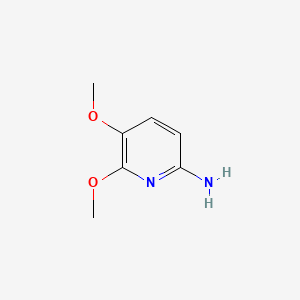
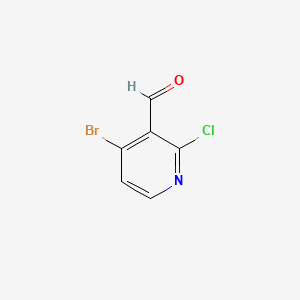

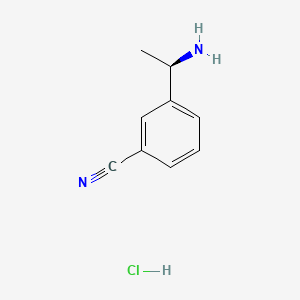
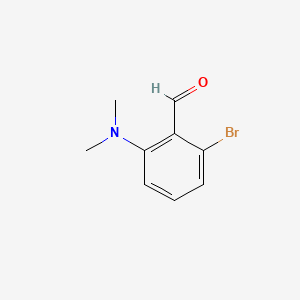
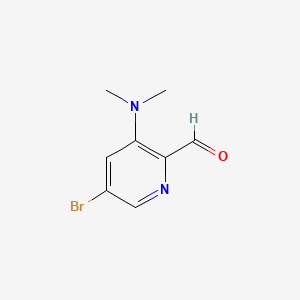
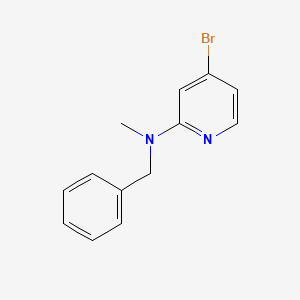
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
